molecular formula C16H24N4O5 B12628493 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide CAS No. 920985-41-7

4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide

Cat. No.: B12628493
CAS No.: 920985-41-7
M. Wt: 352.39 g/mol
InChI Key: BCFHXLQFNQWCRT-UHFFFAOYSA-N
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Description

4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide: is a synthetic organic compound characterized by the presence of an azido group and a polyethylene glycol (PEG) chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide typically involves the following steps:

    Formation of the PEG Chain: The PEG chain (2,5,8,11-tetraoxatridecan-13-yl) is synthesized by the polymerization of ethylene oxide.

    Attachment of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.

    Coupling with Benzamide: The azido-PEG chain is then coupled with a benzamide derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors for the PEG chain synthesis, followed by batch or continuous flow processes for the subsequent steps. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of benzoxazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction Reactions: Triphenylphosphine or hydrogen gas with a palladium catalyst are typical reducing agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

    Triazoles: Formed through click chemistry.

    Amines: Formed through reduction of the azido group.

    Benzoxazoles: Formed through oxidation of the benzamide core.

Scientific Research Applications

Chemistry:

    Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.

    Polymer Science: The PEG chain enhances the solubility and biocompatibility of polymers, making this compound useful in the development of drug delivery systems.

Biology:

    Labeling and Imaging: The azido group can be used to label biomolecules with fluorescent tags, aiding in imaging studies and the tracking of biological processes.

Medicine:

    Drug Delivery: The PEG chain improves the pharmacokinetics of drugs, enhancing their solubility and circulation time in the body.

    Therapeutics: The compound can be used to develop targeted therapies by conjugating with specific ligands or antibodies.

Industry:

    Materials Science: The compound can be used to modify surfaces and create functional materials with enhanced properties such as hydrophilicity and biocompatibility.

Mechanism of Action

The mechanism of action of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide involves the following steps:

    Azido Group Reactivity: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

    PEG Chain Functionality: The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to interact with biological systems more effectively.

    Benzamide Core: The benzamide core can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

    2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate: Similar PEG chain but different functional group.

    13-Azido-2,5,8,11-tetraoxatridecane: Similar azido-PEG structure but lacks the benzamide core.

    Tetraethyleneglycol Monomethyl Ether: Similar PEG chain but lacks the azido and benzamide groups.

Uniqueness:

    Combination of Functional Groups: The presence of both the azido group and the benzamide core in conjunction with the PEG chain makes 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide unique, offering a versatile platform for bioconjugation and drug delivery applications.

    Enhanced Solubility and Biocompatibility: The PEG chain significantly improves the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.

Properties

CAS No.

920985-41-7

Molecular Formula

C16H24N4O5

Molecular Weight

352.39 g/mol

IUPAC Name

4-azido-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C16H24N4O5/c1-22-8-9-24-12-13-25-11-10-23-7-6-18-16(21)14-2-4-15(5-3-14)19-20-17/h2-5H,6-13H2,1H3,(H,18,21)

InChI Key

BCFHXLQFNQWCRT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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